Cas no 851408-11-2 (4-chloro-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-nitrobenzamide)

4-Chloro-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide is a specialized organic compound featuring a quinolinone core linked to a nitro-substituted benzamide moiety. Its structural complexity, including the chloro and nitro functional groups, suggests potential utility in medicinal chemistry or as an intermediate in pharmaceutical synthesis. The presence of the 7,8-dimethyl-1,2-dihydroquinolin-2-one scaffold may confer biological activity, while the nitro and chloro substituents enhance reactivity for further derivatization. This compound is likely valued for its precise molecular architecture, which could facilitate targeted research in drug discovery or chemical biology. Suitable for controlled laboratory use, it requires handling under standard safety protocols due to its reactive functional groups.
4-chloro-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-nitrobenzamide structure
851408-11-2 structure
Product Name:4-chloro-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-nitrobenzamide
CAS No:851408-11-2
MF:C20H18ClN3O4
MW:399.827623844147
CID:5945613
PubChem ID:7080120
Update Time:2025-05-24

4-chloro-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-nitrobenzamide
    • Benzamide, 4-chloro-N-[2-(1,2-dihydro-7,8-dimethyl-2-oxo-3-quinolinyl)ethyl]-3-nitro-
    • 4-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide
    • AKOS024587323
    • 851408-11-2
    • AB00669751-01
    • F0611-0842
    • Inchi: 1S/C20H18ClN3O4/c1-11-3-4-13-9-15(20(26)23-18(13)12(11)2)7-8-22-19(25)14-5-6-16(21)17(10-14)24(27)28/h3-6,9-10H,7-8H2,1-2H3,(H,22,25)(H,23,26)
    • InChI Key: KNUHEKULTLYTLY-UHFFFAOYSA-N
    • SMILES: C(NCCC1=CC2=C(NC1=O)C(C)=C(C)C=C2)(=O)C1=CC=C(Cl)C([N+]([O-])=O)=C1

Computed Properties

  • Exact Mass: 399.0985838g/mol
  • Monoisotopic Mass: 399.0985838g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 662
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • Density: 1.338±0.06 g/cm3(Predicted)
  • Boiling Point: 635.3±55.0 °C(Predicted)
  • pka: 11.62±0.70(Predicted)

4-chloro-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-nitrobenzamide Pricemore >>

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Additional information on 4-chloro-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-nitrobenzamide

Introduction to 4-chloro-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-nitrobenzamide and Its Significance in Modern Chemical Biology

The compound with the CAS no. 851408-11-2, identified as 4-chloro-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-nitrobenzamide, represents a fascinating molecule in the realm of chemical biology. This compound belongs to a class of heterocyclic derivatives that have garnered significant attention due to their diverse pharmacological properties and potential applications in drug discovery. The structural complexity of this molecule, featuring a benzamide moiety linked to a dihydroquinoline scaffold, makes it a subject of intense interest for researchers exploring novel therapeutic avenues.

At the heart of this compound's appeal lies its multifaceted structure. The 4-chloro-N substituent on the benzamide ring introduces a region of electrophilicity that can interact with biological targets in various ways. Meanwhile, the 7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl group serves as a key pharmacophore, contributing to the molecule's binding affinity and specificity. This combination of structural elements has been strategically designed to modulate biological pathways relevant to diseases such as cancer, inflammation, and neurodegeneration.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with biological targets with remarkable accuracy. Studies suggest that the nitrobenzamide moiety can engage in hydrogen bonding and hydrophobic interactions with protein surfaces, while the dihydroquinoline ring provides additional spatial constraints that enhance binding specificity. These insights have guided the optimization of analogs with improved pharmacokinetic profiles and reduced off-target effects.

The significance of this compound is further underscored by its potential in modulating key signaling pathways implicated in human diseases. For instance, preliminary studies have indicated that derivatives of 4-chloro-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-nitrobenzamide may interfere with the activity of enzymes such as kinases and phosphodiesterases, which are central to cellular communication and homeostasis. By targeting these enzymes, the compound holds promise for developing treatments against conditions characterized by aberrant signaling.

In parallel, synthetic chemists have been exploring innovative methodologies to streamline the preparation of this complex molecule. The synthesis of the 7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl moiety presents unique challenges due to its rigid fused-ring system. However, recent developments in transition-metal-catalyzed reactions have provided new tools for constructing this core structure efficiently. These advances not only facilitate access to this compound but also lay the groundwork for synthesizing a broader library of related derivatives for further biological evaluation.

The exploration of this compound's biological activity has been complemented by interdisciplinary collaborations between chemists and biologists. High-throughput screening (HTS) campaigns have been instrumental in identifying lead compounds within this chemical series capable of modulating specific biological endpoints. Moreover, CRISPR-based genetic screens have allowed researchers to assess the phenotypic effects of these compounds in cellular models, providing valuable insights into their mechanisms of action.

Looking ahead, the development of 4-chloro-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-nitrobenzamide and its analogs is poised to benefit from emerging technologies such as artificial intelligence (AI) and machine learning (ML). These tools can accelerate the design and optimization process by predicting molecular properties and identifying promising candidates for experimental validation. Additionally, advances in protein engineering may enable the creation of novel biologics that interact with this compound or its derivatives more effectively.

The integration of these interdisciplinary approaches underscores the dynamic nature of modern chemical biology. As our understanding of molecular interactions deepens, compounds like 4-chloro-N-2-(7,8-dimethyl-2-oxyo1 2-dihydroquinolin -3 -yl)ethyl - 3 -nitrobenzamide will continue to serve as invaluable tools for unraveling disease mechanisms and developing innovative therapeutics. Their potential extends beyond immediate clinical applications; they also offer insights into fundamental biological processes that may inspire future discoveries across multiple scientific disciplines.

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